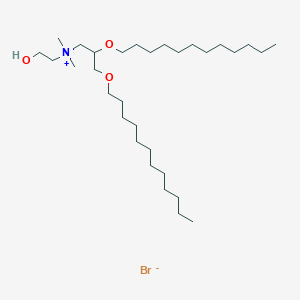

Iso5-2DC18

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

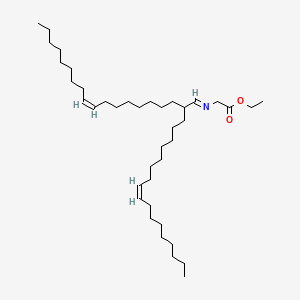

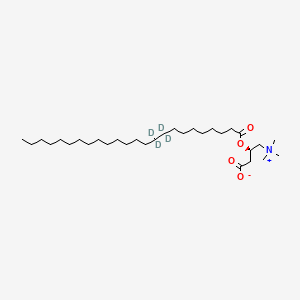

Iso5-2DC18 is a lipid-based compound that has gained significant attention in the field of mRNA delivery and cancer immunotherapy. It is part of a series of lipid nanoparticles designed to mediate mRNA delivery and provide targeted immune stimulation via the stimulator of interferon genes (STING) pathway . This compound is particularly noted for its ability to enhance the stability of mRNA molecules, facilitate their transfection, and ensure delivery to an intracellular compartment suitable for further processing .

Métodos De Preparación

Iso5-2DC18 is synthesized using a one-step three-component reaction that couples various lipid structures to primary or secondary amines, ketones, and isocyanides or isocyanide derivatives . This synthetic route allows for the creation of a library of lipids, among which this compound has been identified as a potent mRNA delivery vehicle . Industrial production methods involve the large-scale synthesis of these lipids, ensuring high purity and consistency for research and therapeutic applications.

Análisis De Reacciones Químicas

Iso5-2DC18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically modified lipid structures that retain the ability to deliver mRNA effectively . For instance, the inclusion of unsaturated bonds in the ionizable lipid enhances membrane disruption and endosomal escape, facilitating efficient mRNA delivery .

Aplicaciones Científicas De Investigación

Iso5-2DC18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the delivery mechanisms of mRNA and the activation of immune pathways . In biology, it is employed to investigate the role of lipid nanoparticles in cellular processes and gene expression . In medicine, this compound is a key component in the development of mRNA vaccines and cancer immunotherapies, showing significant tumor suppression in preclinical models . Industrial applications include the large-scale production of lipid nanoparticles for therapeutic use.

Mecanismo De Acción

Iso5-2DC18 exerts its effects by facilitating the delivery of mRNA into cells and activating the STING pathway . The compound’s ionizable lipid structure allows it to condense mRNA into lipid nanoparticles at acidic pH, protecting the mRNA and facilitating its cytosolic transport . Upon cellular uptake, this compound interacts with anionic endosomal phospholipids, driving the transition from a bilayer structure to an inverted hexagonal phase, which promotes membrane fusion and endosomal escape . This process ensures the efficient release of mRNA into the cytosol, where it can be translated into proteins that elicit an immune response .

Comparación Con Compuestos Similares

Iso5-2DC18 is unique among similar compounds due to its potent mRNA delivery capabilities and strong immune activation. Similar compounds include A2-Iso5-2DC18 and A18-Iso5-2DC18, both of which are also used for mRNA delivery and cancer immunotherapy . this compound stands out for its ability to induce a high antigen-specific cytotoxic T lymphocyte response and interferon-gamma secretion, making it a more effective option for tumor suppression .

Propiedades

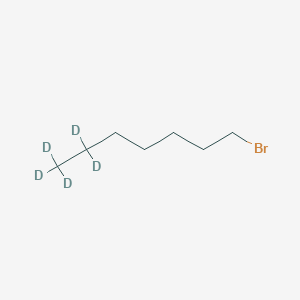

Fórmula molecular |

C40H75NO2 |

|---|---|

Peso molecular |

602.0 g/mol |

Nombre IUPAC |

ethyl 2-[[(Z)-2-[(Z)-heptadec-8-enyl]nonadec-10-enylidene]amino]acetate |

InChI |

InChI=1S/C40H75NO2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37-41-38-40(42)43-6-3)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,37,39H,4-18,23-36,38H2,1-3H3/b21-19-,22-20-,41-37? |

Clave InChI |

ZBSLHKFVKVYIGU-PORUJRIWSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(C=NCC(=O)OCC)CCCCCCC/C=C\CCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(CCCCCCCC=CCCCCCCCC)C=NCC(=O)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)

![2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398761.png)

![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B12398767.png)